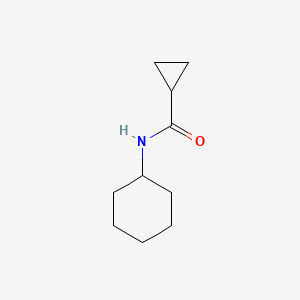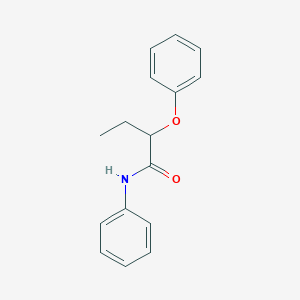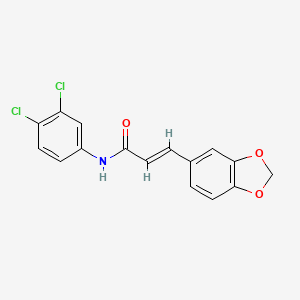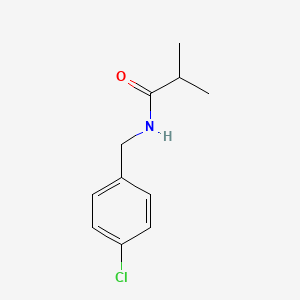![molecular formula C24H17F3N2O B3882069 3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3882069.png)
3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
The compound “3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This compound also has a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms, and an amide functional group (-CONH2), which consists of a carbonyl group (C=O) attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic quinoline ring system, the trifluoromethyl group, and the amide group would all contribute to the overall structure. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline ring might undergo electrophilic substitution reactions similar to other aromatic compounds. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions. The amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents. The trifluoromethyl group could influence the compound’s acidity or basicity .Orientations Futures
The study of new compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could explore the synthesis and characterization of this compound, investigate its reactivity, study its potential biological activity, and assess its safety and environmental impact .
Propriétés
IUPAC Name |
3-methyl-2-phenyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O/c1-15-21(23(30)29-20-14-8-6-12-18(20)24(25,26)27)17-11-5-7-13-19(17)28-22(15)16-9-3-2-4-10-16/h2-14H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLLCXUSMNXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1-phenylcyclopentyl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3881993.png)

![N-{4-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3882002.png)

![methyl 3-[(3-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3882016.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3882031.png)

![propyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3882051.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3882060.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B3882067.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3882072.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)but-3-yn-2-ol](/img/structure/B3882094.png)
